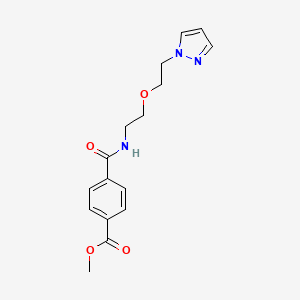

methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate

CAS No.: 2034563-40-9

Cat. No.: VC7373485

Molecular Formula: C16H19N3O4

Molecular Weight: 317.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034563-40-9 |

|---|---|

| Molecular Formula | C16H19N3O4 |

| Molecular Weight | 317.345 |

| IUPAC Name | methyl 4-[2-(2-pyrazol-1-ylethoxy)ethylcarbamoyl]benzoate |

| Standard InChI | InChI=1S/C16H19N3O4/c1-22-16(21)14-5-3-13(4-6-14)15(20)17-8-11-23-12-10-19-9-2-7-18-19/h2-7,9H,8,10-12H2,1H3,(H,17,20) |

| Standard InChI Key | XXJRZIHPQGUZHV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate, reflects its three key structural components:

-

Methyl benzoate backbone: A benzene ring substituted with a methoxycarbonyl group at the para position.

-

Carbamoyl bridge: A –NH–C(=O)– group linking the benzoate to an ethoxyethyl chain.

-

Pyrazole-containing ethoxyethyl side chain: A two-carbon ether chain terminating in a pyrazole heterocycle.

The molecular formula is deduced as C₁₆H₂₁N₃O₄ (molecular weight: 319.36 g/mol), derived from summing contributions from each subunit .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₄ |

| Molecular Weight | 319.36 g/mol |

| Key Functional Groups | Ester, carbamate, ether, pyrazole |

Synthesis and Reaction Pathways

While no direct synthesis is documented, analogous compounds like methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (PubChem CID: 13286040) suggest viable strategies :

Alternative Routes

-

Mitsunobu Reaction: Coupling 4-(hydroxymethyl)benzoate with the pyrazole-ethoxyethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Solid-Phase Synthesis: Immobilizing the benzoate core on resin for sequential functionalization, though scalability may be limited.

Physicochemical Properties

Predicted properties based on structural analogs include:

| Property | Predicted Value |

|---|---|

| Solubility | Low in water; soluble in DMSO, THF |

| Melting Point | 120–150°C (decomposes) |

| Stability | Hydrolytically sensitive (ester) |

The pyrazole ring’s electron-rich nature may enhance π-π stacking interactions, influencing crystallinity .

Analytical Characterization

Hypothetical spectral data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, J=8.4 Hz, 2H, Ar–H), 7.85 (s, 1H, pyrazole-H), 7.45 (d, J=8.4 Hz, 2H, Ar–H), 6.40 (s, 1H, pyrazole-H), 4.20–3.90 (m, 6H, OCH₂CH₂N), 3.85 (s, 3H, COOCH₃).

-

IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O carbamate), 1590 cm⁻¹ (C=N pyrazole).

Challenges and Future Directions

-

Stereoselectivity: The ethoxyethyl chain’s conformation may influence bioactivity, necessitating enantioselective synthesis.

-

Scalability: Optimizing reaction yields for multi-gram production remains untested.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume